

Commercial Suppliers and Technical Applications of Vildagliptin-d7 for Research

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Compound of Interest

Compound Name: Vildagliptin-d7

Cat. No.: B10778699

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of commercially available **Vildagliptin-d7** for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and effectively incorporating it into their analytical methodologies. This document outlines key suppliers, presents critical quantitative data in a comparative format, details experimental protocols for its use in bioanalytical assays, and provides visual diagrams of relevant biological pathways and experimental workflows.

Commercial Availability of Vildagliptin-d7

Vildagliptin-d7 is primarily utilized as an internal standard for the quantification of vildagliptin in biological samples using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[1] Several chemical suppliers offer **Vildagliptin-d7** for research and development purposes. The products are strictly intended for laboratory research and not for human or veterinary use.^{[2][3]} Below is a summary of key information from various suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Cayman Chemical	1133208-42-0	C ₁₇ H ₁₈ D ₇ N ₃ O ₂	310.4	Offers Vildagliptin-d7 with ≥99% deuterated forms (d ₁ -d ₇). [1]
Hexonsynth	924914-75-0 (Unlabeled)	C ₁₇ H ₁₉ D ₇ ClN ₃ O ₂ (Hydrochloride)	346.90	Provides Vildagliptin-d7 Hydrochloride. [4]
Clinivex	Not Specified	Not Specified	Not Specified	Available in 10mg, 50mg, and 100mg unit sizes. [2]
Sussex Research	1133208-42-0	C ₁₇ H ₁₈ D ₇ N ₃ O	310.44	Specifies storage at -20°C. [3]
Biorbyt	1133208-42-0	C ₁₇ H ₁₈ D ₇ N ₃ O ₂	310.44	Available in 1 mg and 5 mg sizes. [5]
Aquigen Bio Sciences	1133208-42-0	C ₁₇ H ₁₈ D ₇ N ₃ O ₂	310.5	Supplied with comprehensive characterization data for analytical method development and validation. [6]
Simson Pharma Limited	Not Specified	Not Specified	Not Specified	Accompanied by a Certificate of Analysis. [7]
MedChemExpress	Not Specified	Not Specified	Not Specified	Labeled as LAF237-d7. [8]

ChemicalBook

1133208-42-0

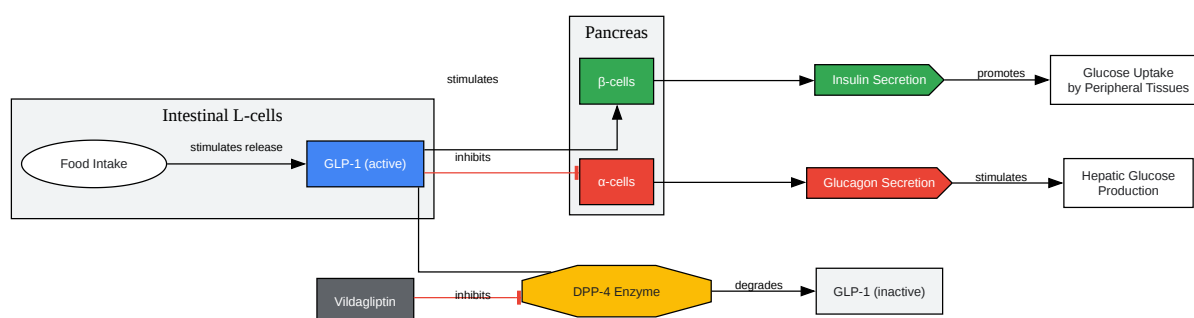
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Lists multiple
suppliers.[9]

Mechanism of Action: Vildagliptin and the Incretin Pathway

Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[2] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances pancreatic β -cell responsiveness to glucose, leading to improved insulin secretion.[3] It also suppresses glucagon secretion from pancreatic α -cells in a glucose-dependent manner.[3] This dual action on insulin and glucagon helps to improve glycemic control in patients with type 2 diabetes.[2][5]



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Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.

Experimental Protocol: Bioanalytical Quantification of Vildagliptin using Vildagliptin-d7

The following is a generalized experimental protocol for the quantification of vildagliptin in plasma using **Vildagliptin-d7** as an internal standard, based on common practices in published LC-MS/MS methods.

Materials and Reagents

- Vildagliptin analytical standard
- **Vildagliptin-d7** internal standard
- Blank biological matrix (e.g., human or rat plasma)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium acetate
- Formic acid
- Ultrapure water

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve Vildagliptin and **Vildagliptin-d7** in methanol to obtain a final concentration of 1 mg/mL for each.
- Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in a mixture of acetonitrile and water (e.g., 20:80, v/v) to create calibration standards at various concentration levels.
- Internal Standard (IS) Working Solution: Dilute the **Vildagliptin-d7** stock solution with the same diluent to a fixed concentration (e.g., 250 ng/mL).

Sample Preparation (Protein Precipitation)

- Pipette a small aliquot (e.g., 20 μ L) of plasma sample (calibration standard, quality control, or unknown) into a polypropylene tube.

- Add a fixed volume (e.g., 50 μ L) of the IS working solution (**Vildagliptin-d7**) to each tube, except for the double blank.
- Add a larger volume of acetonitrile (e.g., 1.0 mL) to precipitate the plasma proteins.
- Vortex the samples to ensure thorough mixing.
- Centrifuge the samples at high speed (e.g., 20,000 rcf) for a minimum of 5 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

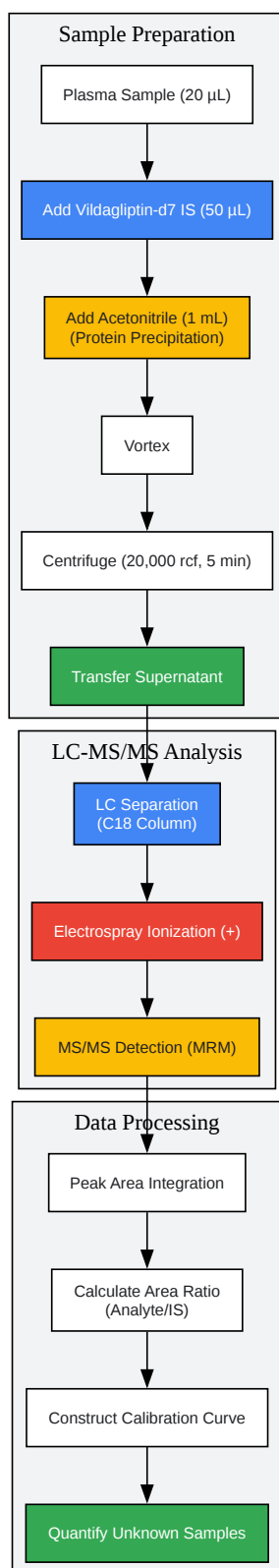
LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 column is commonly used (e.g., ACE 3 C18 PFP, 150 mm \times 4.6 mm, 3 μ m).
 - Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of ammonium acetate buffer and acetonitrile (20:80, v/v).
 - Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40°C).
 - Injection Volume: A small volume of the prepared sample is injected (e.g., 2-10 μ L).
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Vildagliptin: m/z 304.4 \rightarrow 154.1
 - **Vildagliptin-d7**: m/z 311.1 \rightarrow 161.1

- Dwell Time: Typically set around 200-400 ms per transition.

Data Analysis

The concentration of vildagliptin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.



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Caption: Workflow for the bioanalytical quantification of Vildagliptin.

Conclusion

Vildagliptin-d7 is a critical tool for researchers engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of vildagliptin. Its commercial availability from a range of suppliers facilitates its procurement for research purposes. The detailed experimental protocol provided herein, along with the visual representations of the underlying biological mechanism and analytical workflow, offers a comprehensive resource for the scientific community. Adherence to validated analytical methods, such as the LC-MS/MS protocol outlined, is essential for generating accurate and reproducible data in preclinical and clinical research.

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